molecular formula C13H14N4 B13763262 2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile CAS No. 577762-20-0

2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile

Cat. No.: B13763262
CAS No.: 577762-20-0
M. Wt: 226.28 g/mol
InChI Key: BDQVUPYOVTWNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, methyl, and pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further cyclization and functionalization to form the desired pyridine-3-carbonitrile structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyridine or pyrrole rings, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall utility in various applications.

Properties

CAS No.

577762-20-0

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H14N4/c1-8-9(2)16-13(15)10(7-14)12(8)11-5-4-6-17(11)3/h4-6H,1-3H3,(H2,15,16)

InChI Key

BDQVUPYOVTWNTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1C2=CC=CN2C)C#N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.